4-((4-(4-chlorophenyl)thiazol-2-yl)methyl)-N-ethylpiperazine-1-carboxamide
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Overview
Description
Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
Synthesis Analysis
The synthesis of thiazole derivatives often involves the reaction of thioamides with α-haloketones . For example, a series of Schiff and Mannich bases were synthesized from isatin derivatives and N-[4-(4′chloropheyl) thiazol-2-yl] thiosemicarbazide .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
Thiazole nucleus exhibited its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .Physical and Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Synthesis and Biological Activity
Researchers have developed synthetic routes to create hybrid molecules incorporating elements similar to the compound of interest, aiming to investigate their biological activities. For example, Başoğlu et al. (2013) synthesized compounds containing penicillanic acid or cephalosporanic acid moieties and evaluated their antimicrobial, antilipase, and antiurease activities, finding some with moderate antimicrobial activity (Başoğlu et al., 2013). This study highlights the potential of structurally similar compounds in developing new antimicrobial agents.
Molluscicidal Properties
Research into thiazole derivatives has led to the discovery of compounds with significant biological effects. El-bayouki and Basyouni (1988) synthesized thiazolo[5,4-d]pyrimidines with notable molluscicidal properties, suggesting a new avenue for controlling schistosomiasis transmission vectors (El-bayouki & Basyouni, 1988).
Antimicrobial and Anticancer Agents
Further, the synthesis of new amides in the N-methylpiperazine series has been explored for their potential application in medicinal chemistry, including the development of anticancer and antimicrobial agents (Koroleva et al., 2011). This research underscores the versatility of such compounds in drug development.
Nootropic Agents
Valenta et al. (1994) focused on the synthesis of 1,4-disubstituted 2-oxopyrrolidines and related compounds, evaluating them for nootropic activity, which is related to enhancing cognitive function. This illustrates the potential of compounds with similar structural elements in addressing neurological conditions (Valenta et al., 1994).
Enzyme Inhibition
Moreover, studies have also ventured into enzyme inhibition, demonstrating the compound's potential in targeting specific biological pathways. For instance, Bekircan et al. (2015) investigated compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide for their lipase and α-glucosidase inhibition, highlighting their relevance in treating diseases like diabetes (Bekircan et al., 2015).
Future Directions
The future directions for research on “4-((4-(4-chlorophenyl)thiazol-2-yl)methyl)-N-ethylpiperazine-1-carboxamide” and similar compounds could involve further exploration of their biological activities and potential applications in medicine. This could include in-depth studies on their antimicrobial, antiviral, and antitumor properties .
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to have potential anticancer activity with a mechanism of action related to inhibition of matrix metallo-proteinases, kinases and anti-apoptotic bcl2 family proteins .
Biochemical Pathways
Thiazole derivatives are known to block the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .
Pharmacokinetics
It is known that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been found to have promising antimicrobial activity and anticancer screening results indicated that certain thiazole derivatives were found to be the most active ones against breast cancer cell line .
Action Environment
The solubility properties of thiazole derivatives could potentially be influenced by environmental factors such as ph and temperature .
Properties
IUPAC Name |
4-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl]-N-ethylpiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4OS/c1-2-19-17(23)22-9-7-21(8-10-22)11-16-20-15(12-24-16)13-3-5-14(18)6-4-13/h3-6,12H,2,7-11H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQVDNFIVTWSHNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCN(CC1)CC2=NC(=CS2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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